molecular formula C6H7N3O2 B6283370 rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2410594-77-1

rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B6283370
CAS No.: 2410594-77-1
M. Wt: 153.1
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Description

rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid: is an organic compound characterized by its unique bicyclic structure. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. The azido group attached to the bicyclic ring system makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a cycloaddition reaction involving a suitable diene and dienophile.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group on the bicyclic ring is replaced by an azide ion.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as aldehydes or ketones.

Common reagents and conditions used in these reactions include:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.

    Reducing Agents: For reduction reactions, common reducing agents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.

    Oxidizing Agents: For oxidation reactions, common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Scientific Research Applications

rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid exerts its effects depends on the specific application. In general, the azido group can participate in various chemical reactions, such as click chemistry, which is widely used in bioconjugation and drug development. The bicyclic ring system provides a rigid scaffold that can interact with biological targets, such as enzymes and receptors, through non-covalent interactions.

Comparison with Similar Compounds

rac-(1R,3R,4S)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azido group, which provides distinct reactivity and potential for various applications in organic synthesis and drug development.

Properties

CAS No.

2410594-77-1

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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